Class-Level Pgp Efflux Liability: Indolyl Azetidine vs. 1-Dihydroindolyl Azetidine MCHR1 Antagonists
The parent indolyl azetidine series (which includes CAS 1795300-76-3) was characterized by potent MCHR1 binding but uniformly high Pgp efflux, resulting in poor CNS penetration [1]. Medicinal chemistry optimization by reducing basicity and removing hydrogen bond donors resulted in the 1-dihydroindolyl azetidine sub-series, which exhibited mitigated Pgp efflux and measurably improved brain exposure while retaining excellent MCHR1 affinity [1]. This class-level comparison establishes that CAS 1795300-76-3, as a representative of the indolyl (unsaturated) scaffold, occupies a distinct Pgp efflux liability zone relative to the saturated dihydroindolyl analogs that succeeded it.
| Evidence Dimension | Pgp efflux susceptibility |
|---|---|
| Target Compound Data | High Pgp efflux (exact efflux ratio not publicly disclosed for this specific analog in the open literature) |
| Comparator Or Baseline | 1-Dihydroindolyl azetidine derivatives: Pgp efflux mitigated; CNS penetration demonstrated |
| Quantified Difference | Qualitative difference: parent indolyl series = Pgp substrate (poor CNS); 1-dihydroindolyl series = reduced Pgp recognition (CNS penetrant). No exact efflux ratio available for CAS 1795300-76-3 specifically. |
| Conditions | rMCHR1 binding assay and Pgp efflux assay in transfected cell lines; in vivo rodent brain penetration studies |
Why This Matters
A researcher needing a peripheral-restricted MCHR1 antagonist tool compound (with minimal CNS exposure) may prefer CAS 1795300-76-3 over CNS-penetrant dihydroindolyl analogs, while a CNS-targeting program should explicitly avoid non-optimized indolyl azetidines like the parent series.
- [1] Lu, K., Jiang, Y., Chen, B., Eldemenky, E. M., Ma, G., Packiarajan, M., ... & Hong, S. P. (2011). Strategies to lower the Pgp efflux liability in a series of potent indole azetidine MCHR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(18), 5293-5297. View Source
